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Compound of Interest

Compound Name:
(5-Tert-butyl-1,3-oxazol-2-

yl)methanamine

CAS No.: 1023814-18-7

Cat. No.: B1519126 Get Quote

Executive Summary
The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for

amides and esters, and forming the core of numerous natural products (e.g., virginiamycin,

muscoride) and synthetic drugs (e.g., oxaprozin). However, the precise structural elucidation of

substituted oxazoles—particularly the differentiation of regioisomers (2,4- vs. 2,5-disubstituted)

—remains a frequent bottleneck in synthetic workflows.[1]

This guide synthesizes field-proven spectroscopic data with mechanistic insights to provide a

self-validating system for the characterization of oxazole derivatives.[1] It moves beyond static

data lists to explain the causality of spectral shifts, enabling researchers to predict and verify

structures with high confidence.[2]

The Oxazole Core: Electronic Structure &
Numbering
The 1,3-oxazole ring is a planar, aromatic heterocycle containing one oxygen atom (position 1)

and one nitrogen atom (position 3). The numbering proceeds counter-clockwise from oxygen.

[2][3]

Electronic Character: The ring is
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-electron deficient compared to furan but

-excessive compared to pyridine.[4]

Basicity: The nitrogen lone pair (sp

) is orthogonal to the

-system, making oxazole a weak base (

for the conjugate acid).

Reactivity: C-2 is the most electron-deficient position (susceptible to nucleophilic

attack/deprotonation), while C-5 is the most electron-rich (susceptible to electrophilic

substitution).[1]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][5][6][7][8][9][10][11][12]
NMR is the primary tool for oxazole characterization.[2][3] The chemical shifts are highly

sensitive to substituent electronics and solvent effects.[2]

Proton ( H) NMR Characteristics[1][2][3][4][8][13]
For the parent oxazole in CDCl

, the ring protons display a distinct hierarchy driven by electronegativity and anisotropy.

Table 1: Characteristic

H NMR Shifts (Parent Oxazole in CDCl

)
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Position

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constants (

, Hz)

Structural
Insight

H-2 7.90 – 8.00 Singlet (br) ,

Most deshielded

due to flanking N

and O atoms.[1]

Often broad due

to quadrupolar

relaxation of

N.

H-5 7.60 – 7.75 Singlet/Doublet

Deshielded by

adjacent

Oxygen.[2][4][1]

H-4 7.05 – 7.20 Singlet/Doublet

Most shielded

ring proton.[2][4]

[1]

Expert Insight: In 2,4-disubstituted oxazoles, the remaining H-5 proton typically resonates at

7.30–7.70 ppm.[2][4] In 2,5-disubstituted oxazoles, the remaining H-4 proton resonates upfield

at 6.90–7.30 ppm.[2][4] This ~0.4 ppm difference is a reliable first-pass diagnostic.[2][4][1][3]

Carbon-13 ( C) NMR Characteristics[2][3][6][7][9][13]
The

C spectrum provides definitive proof of the oxidation state and substitution pattern.

Table 2: Characteristic
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C NMR Shifts (Parent Oxazole in CDCl

)

Position
Chemical Shift (

, ppm)

Electronic
Environment

Substituent Effect
(Methyl)

C-2 150.0 – 153.0
Imine-like carbon

(N=C-O).[4][1]

+9 to +12 ppm

(Deshielding)

C-5 138.0 – 142.0
Enol ether-like (O-

C=C).[4][1]

+10 to +15 ppm

(Deshielding)

C-4 125.0 – 128.0
Enamine-like (C=C-

N).[4][1]

+5 to +9 ppm

(Deshielding)

Nitrogen-15 (ngcontent-ng-c2372798075="" _nghost-ng-
c102404335="" class="inline ng-star-inserted"> N)
NMR[2][3][5]
While less common,

N NMR is definitive for confirming N-alkylation vs. O-alkylation or distinguishing isomeric
azoles.[4][1]

Shift Range:

-75 to -85 ppm (relative to CH

NO

) or

~250-260 ppm (relative to liquid NH

).[4][1]

Trend: Electron-withdrawing groups at C-2 or C-4 cause a downfield shift (deshielding) of the

nitrogen signal.[4][1]
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Structural Elucidation Strategy: Distinguishing
Regioisomers
The most common challenge is distinguishing 2,4-disubstituted (Isomer A) from 2,5-

disubstituted (Isomer B)[1] oxazoles.[2][4][1][3][5] A robust workflow combines 1D shift analysis

with 2D HMBC correlations.[2][4][1][3]

The Logic of HMBC[1]
2,4-Disubstituted (Has H-5): The proton H-5 shows a strong

correlation to C-2 (imine carbon, ~160 ppm) and a

correlation to C-4 (quaternary, ~135-145 ppm).[4][1]

2,5-Disubstituted (Has H-4): The proton H-4 shows a strong

correlation to C-2 and a

correlation to C-5 (quaternary, ~145-155 ppm).[4][1]

Decision Tree Diagram[1][2][3][4]
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Unknown Disubstituted Oxazole

1. Analyze 1H NMR (CDCl3)

Ring Singlet @ 7.3 - 7.7 ppm

Downfield Shift

Ring Singlet @ 6.9 - 7.3 ppm

Upfield Shift

Hypothesis: 2,4-Disubstituted (H-5 present) Hypothesis: 2,5-Disubstituted (H-4 present)

2. Run HMBC Experiment

Correlation to Upfield Quaternary C
(C-4: ~130-140 ppm)

From H-5

Correlation to Downfield Quaternary C
(C-5: ~145-155 ppm)

From H-4

CONFIRMED: 2,4-Disubstituted CONFIRMED: 2,5-Disubstituted

Click to download full resolution via product page

Caption: Logic flow for distinguishing 2,4- and 2,5-disubstituted oxazoles using 1H NMR and

HMBC correlations.
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Mass Spectrometry (MS) Fragmentation[3][12]
Mass spectrometry provides complementary structural evidence.[2][4][1][3] The oxazole ring

undergoes characteristic fragmentation pathways, most notably the Retro-Diels-Alder (RDA)

reaction.

Fragmentation Pathways[1][2][3][4]
RDA Cleavage: The molecular ion (

) typically cleaves across the O-C2 and C4-C5 bonds (or O-C5 and C2-N3).[4][1]

Pathway A: Loss of Nitrile (R-CN).[4][1][3] This is diagnostic for substituents at C-2 and C-

4.[2][4][1][3]

Pathway B: Loss of Carbon Monoxide (CO).[2][4][1][3] Common in 5-substituted oxazoles.

[2][4][1][3]

-Cleavage: Substituents (alkyl/aryl) often undergo cleavage at the bond alpha to the ring,
generating stable oxazolium ions.[2][4]

Diagnostic Ions (Example: 2-methyl-5-phenyloxazole):

(Molecular Ion)[1]

(Loss of CO)

(Loss of CH

CN)[1]

Vibrational Spectroscopy (IR)[3]
Infrared spectroscopy is useful for initial screening but less specific than NMR for regioisomer

determination.[2][4][1][3]

Table 3: Diagnostic IR Bands
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Vibration Mode
Wavenumber (

)
Intensity Notes

C=N Stretch 1550 – 1650 Medium/Strong
Often overlaps with

aromatic C=C.

Ring Breathing 1080 – 1150 Medium

Characteristic of 5-

membered

heterocycles.[4][1]

C-O-C Stretch 1200 – 1280 Strong
Asymmetric stretching

of the ether linkage.[2]

Experimental Protocol: High-Resolution NMR
Sample Prep
To ensure the chemical shifts reported above are reproducible, strict adherence to sample

preparation protocols is required.

Solvent Selection: Use CDCl

(99.8% D) stored over molecular sieves.[2][4][1][3] Acidic impurities in chloroform can
protonate the oxazole nitrogen, causing significant downfield shifts (

ppm).[2]

Validation: Check the CHCl

residual peak.[2][4][3][6] It should be a sharp singlet at 7.26 ppm.[2][4][1][3] If broadened,
acid is present.[2][4][3]

Concentration: Prepare samples at 10–15 mg/mL for

C acquisition. High concentrations (>50 mg/mL) can induce stacking effects, shifting
aromatic protons upfield.[2][4][1]

Reference: All shifts must be referenced internally to TMS (0.00 ppm) or the residual solvent

peak (CDCl
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central triplet at 77.16 ppm).
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Context: Fragmentation patterns including RDA mechanisms.[2][4][1][3]

[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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